

Application Note: Scale-Up Synthesis of N-Methyl-1-(3-nitrophenyl)ethanamine

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Compound of Interest

Compound Name: *N-Methyl-1-(3-nitrophenyl)ethanamine*

CAS No.: 118949-34-1

Cat. No.: B2945441

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Part 1: Core Directive & Strategic Rationale

Objective: Synthesize >100 g batches of **N-Methyl-1-(3-nitrophenyl)ethanamine** with >90% purity and >80% isolated yield.

Strategic Choice: Ti(OiPr)₄-Mediated Reductive Amination Direct reductive amination of acetophenones with methylamine is often plagued by slow kinetics and equilibrium limitations (imine formation). Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a high risk of reducing the aromatic nitro group to an aniline, creating difficult-to-separate impurities.

We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger. It forces the formation of the imine/enamine species, which is then reduced in situ by Sodium Borohydride (NaBH₄).^{[1][2]} This method is chemically orthogonal to the nitro group, ensuring the survival of the -NO₂ functionality.

Mechanism & Causality:

- Activation: Ti(OiPr)₄ coordinates to the ketone oxygen, increasing electrophilicity.

- Dehydration: As the amine attacks, $Ti(OiPr)_4$ scavenges the water byproduct, driving the equilibrium toward the imine (Schiff base).
- Chemo-selective Reduction: $NaBH_4$ reduces the C=N bond much faster than the nitro group under these mild conditions.

Part 2: Scientific Integrity & Protocols

Materials & Equipment

Reagent	Role	Equiv.	Scale (Example)	Critical Quality Attribute
3-Nitroacetophenone	Substrate	1.0	165.1 g (1.0 mol)	Purity >98%; Free of acidic impurities
Methylamine HCl	Amine Source	2.0	135.0 g	Dry, free-flowing solid
Triethylamine (TEA)	Base	2.0	278 mL	Dry; neutralizes HCl salt
Titanium(IV) Isopropoxide	Lewis Acid	1.25	370 mL	Moisture sensitive; handle under N_2
Sodium Borohydride	Reductant	1.5	56.7 g	Add as solid or stabilized solution
Ethanol (Absolute)	Solvent	-	2.0 L	Water content <0.1%

Equipment:

- 5 L Jacketed Glass Reactor with overhead stirring (impeller).
- Nitrogen inertion manifold.
- Internal temperature probe.

- Addition funnel for borohydride (if solution) or powder addition funnel.

Step-by-Step Scale-Up Protocol

Step 1: Imine Formation (The Titanium Complex)

- Inertion: Purge the 5 L reactor with nitrogen. Ensure the vessel is dry.
- Charging: Charge 3-Nitroacetophenone (165.1 g) and Methylamine Hydrochloride (135.0 g) into the reactor.
- Solvent Addition: Add Absolute Ethanol (1.5 L). Start stirring at 250 RPM.
- Base Addition: Add Triethylamine (278 mL) over 10 minutes. Note: Mild exotherm may occur.
- Catalyst Addition: Slowly add Titanium(IV) Isopropoxide (370 mL) via addition funnel over 30 minutes.
 - Process Insight: The solution will likely darken or change color (often yellow/orange) indicating complex formation.
- Reaction: Stir the mixture at ambient temperature (20–25 °C) for 8–10 hours.
 - Validation: Monitor by HPLC or TLC. Disappearance of ketone is not sufficient; look for the appearance of the imine peak (often hydrolyzes on LCMS, so use non-aqueous sampling if possible, or infer from equilibrium shift).

Step 2: Reduction

- Cooling: Cool the reactor jacket to 0 °C. Ensure internal temperature reaches <5 °C.
- Reduction: Add Sodium Borohydride (56.7 g) portion-wise over 60 minutes.
 - Safety Critical: Hydrogen gas evolution will be vigorous. Ensure reactor venting is unblocked and capable of handling the gas load. Maintain internal temperature <15 °C to prevent nitro reduction or thermal runaways.

- Completion: After addition, allow the mixture to warm to room temperature (20 °C) and stir for another 4–6 hours.
 - Validation: HPLC should show <1% imine/ketone remaining.

Step 3: Quench & Workup (Titanium Removal)

- Quench: Cool the mixture to 10 °C. Slowly add 2M Ammonium Hydroxide (NH₄OH) (approx. 500 mL).
 - Process Insight: This hydrolysis step precipitates titanium as TiO₂ (white/bulky solid). The ammonia prevents amine protonation.
- Filtration: Filter the slurry through a Celite pad or a coarse sintered glass funnel to remove the titanium salts. Wash the cake with Dichloromethane (DCM) (2 x 500 mL).
- Extraction: Concentrate the filtrate to remove ethanol. Dissolve the residue in DCM (1 L) and water (500 mL).
- Phase Separation: Separate the organic layer.^[2] Extract the aqueous layer again with DCM (2 x 300 mL).
- Acid-Base Purification (Critical for Purity):
 - Extract the combined organics with 1M HCl (3 x 400 mL). The product moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in DCM.
 - Basify the combined acidic aqueous extracts with 6M NaOH to pH >12.
 - Extract the turbid aqueous mixture with DCM (3 x 500 mL).
- Isolation: Dry the final organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.

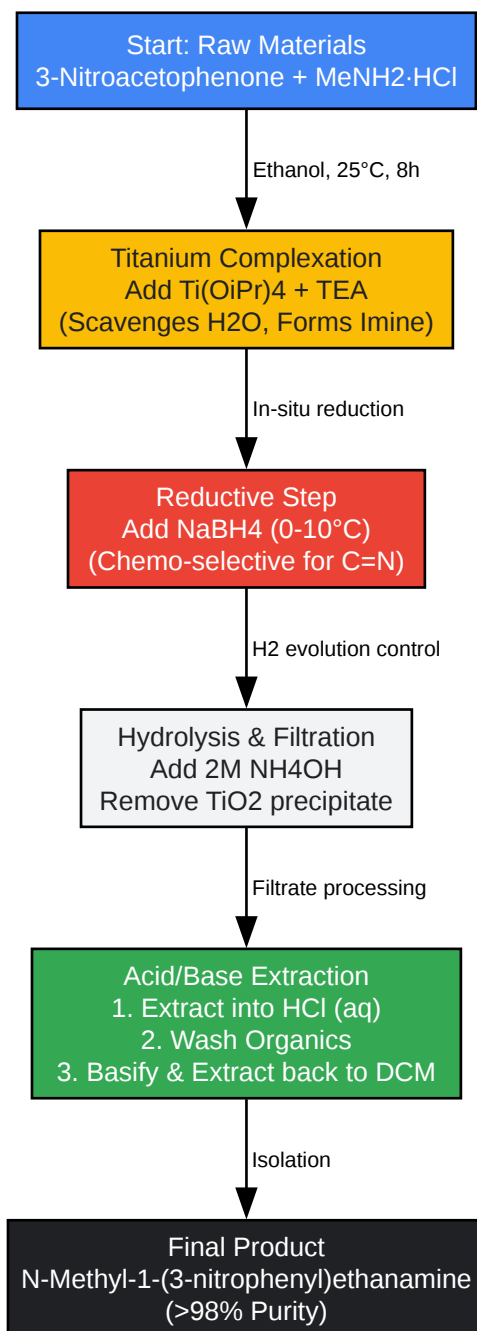
Step 4: Salt Formation (Optional for Solid Storage)

- Dissolve the free base oil in dry diethyl ether or IPA.

- Add HCl in dioxane/ether dropwise.
- Filter the resulting white precipitate (Hydrochloride salt).

Part 3: Visualization & Logic

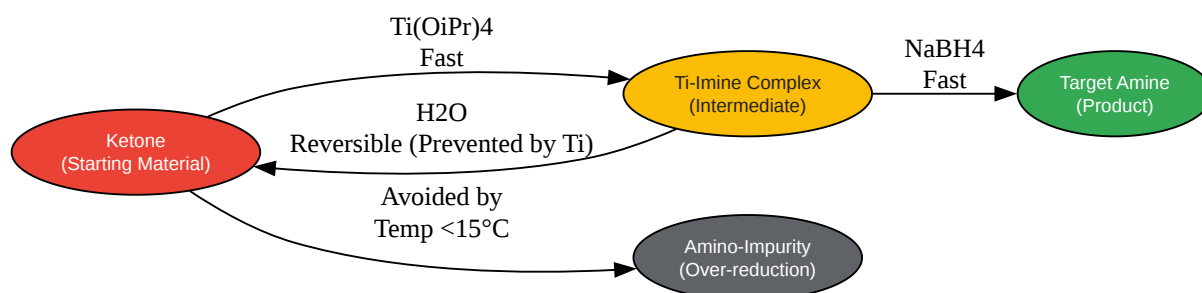
Workflow Diagram



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Caption: Figure 1. Process flow for the $\text{Ti}(\text{OiPr})_4$ -mediated reductive amination, highlighting the critical titanium removal and acid-base purification steps.

Reaction Monitoring & Signaling



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Caption: Figure 2. Mechanistic pathway showing the role of Titanium in shifting equilibrium and the selectivity required to avoid nitro-reduction.

Part 4: References

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